molecular formula C6H10F3N B2730612 2-(2,2,2-Trifluoroethyl)pyrrolidine CAS No. 1016725-63-5

2-(2,2,2-Trifluoroethyl)pyrrolidine

Cat. No.: B2730612
CAS No.: 1016725-63-5
M. Wt: 153.148
InChI Key: YMNGGKANKDQBRB-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a trifluoroethyl group. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and functional materials.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and 2,2,2-trifluoroethyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoroethyl group under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Compounds with modified alkyl groups.

    Substitution: Derivatives with various functional groups replacing the trifluoroethyl group.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethyl)piperidine
  • 2-(2,2,2-Trifluoroethyl)morpholine
  • 2-(2,2,2-Trifluoroethyl)pyridine

Uniqueness

2-(2,2,2-Trifluoroethyl)pyrrolidine is unique due to its specific ring structure and the presence of the trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)4-5-2-1-3-10-5/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNGGKANKDQBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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